molecular formula C10H10ClNO4 B1611711 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene CAS No. 871126-37-3

1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene

Cat. No. B1611711
M. Wt: 243.64 g/mol
InChI Key: AYULBTLOYLJHSB-ONEGZZNKSA-N
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Description

1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene is a chemical compound1. It has a molecular formula of C10H10ClNO4 and a molecular weight of 243.64 g/mol2.



Synthesis Analysis

The synthesis of similar compounds often involves Friedel-Crafts Alkylation reactions3. In these reactions, an electrophile, such as a carbocation, is generated when a compound like 3-methyl-2-butanol reacts with sulfuric acid3. However, specific synthesis methods for 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene are not readily available in the retrieved data.



Molecular Structure Analysis

The molecular structure of 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene is not explicitly provided in the retrieved data. However, its molecular formula is C10H10ClNO42.



Chemical Reactions Analysis

The specific chemical reactions involving 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene are not detailed in the retrieved data. However, similar compounds undergo electrophilic aromatic substitution reactions4. In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. The aromatic ring is then regenerated by loss of a proton from this intermediate4.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene are not detailed in the retrieved data. However, it has a molecular weight of 243.64 g/mol2.


Scientific Research Applications

Photophysical Properties and Applications

Compounds with structural features similar to "1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene" have been extensively studied for their photophysical properties. For instance, compounds with nitro, chloro, and methoxy groups have been used in the development of photoluminescent materials, which are critical in organic electronics, sensors, and light-emitting diodes (LEDs). The presence of electron-withdrawing and electron-donating groups in such compounds can significantly influence their electronic and optical properties, making them suitable for applications in photophysical studies and the development of photoluminescent materials (Palmisano et al., 2007).

Organic Electronics and Conductive Materials

The specific arrangement of substituents in "1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene" suggests potential applications in organic electronics. Compounds with similar structures have been utilized in the synthesis of conductive polymers and materials for organic photovoltaics (OPVs). The electronic interactions facilitated by the substituents can lead to materials with desirable conductive and semiconductive properties, useful in the fabrication of electronic devices (Sierra & Lahti, 2004).

Catalysis and Photocatalysis

The presence of reactive functional groups in such compounds lends them to catalytic applications, including photocatalysis. Studies have shown that similar compounds can participate in catalytic cycles, facilitating various chemical transformations. This is particularly relevant in the context of green chemistry, where photocatalytic processes can enable more sustainable chemical reactions under mild conditions (Sprouse et al., 1984).

Molecular Electronics

The unique electronic properties imparted by the specific substituents in compounds like "1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene" make them candidates for applications in molecular electronics. Such compounds can function as molecular switches, diodes, or components of molecular circuits, contributing to the miniaturization of electronic devices and the development of novel computing paradigms (Chen et al., 1999).

Material Science and Engineering

The structural and electronic versatility of such compounds also finds applications in material science, where they can be used as building blocks for advanced materials with tailored properties. This includes polymers with specific mechanical, thermal, or optical characteristics, coatings, and nanomaterials for various industrial applications (Guo et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, 2-chloro-1-methoxy-4-nitrobenzene, indicates that it is harmful if swallowed5. It also advises avoiding breathing dust/fume/gas/mist/vapors/spray and recommends washing skin thoroughly after handling5. However, specific safety and hazard information for 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene is not available in the retrieved data.


Future Directions

The future directions for the study or use of 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene are not specified in the retrieved data. However, further research could potentially explore its synthesis, properties, and potential applications.


properties

IUPAC Name

1-chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-15-9-6-7(3-4-12(13)14)5-8(11)10(9)16-2/h3-6H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYULBTLOYLJHSB-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584559
Record name 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene

CAS RN

871126-37-3
Record name 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trans-2-chloro-3-benzyloxy-4-methoxy-β-nitrostyrene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene
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1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene

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